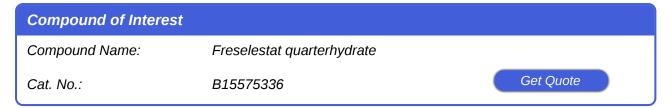


Freselestat Quarterhydrate: A Preclinical Overview for Drug Development Professionals

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An In-depth Guide to the Preclinical Pharmacology and Efficacy of a Potent Neutrophil Elastase Inhibitor

Introduction

Freselestat (also known as ONO-6818) is a potent, orally active, and selective inhibitor of human neutrophil elastase (HNE).[1][2] With a Ki of 12.2 nM, it demonstrates high selectivity for HNE, showing over 100-fold less activity against other proteases such as trypsin, proteinase-3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase.[1][2] This high specificity positions Freselestat as a targeted therapeutic agent for various inflammatory conditions where neutrophil elastase is a key pathological driver. This technical guide provides a comprehensive overview of the preclinical studies of **Freselestat quarterhydrate**, focusing on its efficacy in relevant animal models, pharmacokinetic profile, and the underlying mechanism of action.

Pharmacology and Mechanism of Action

Freselestat is a non-peptidic, reversible inhibitor that covalently binds to the serine 195 residue at the active site of neutrophil elastase.[3] This interaction blocks the enzymatic activity of HNE, a powerful serine protease released by neutrophils during inflammation. HNE is implicated in the breakdown of extracellular matrix proteins, including elastin, leading to tissue damage.[4] It also acts as a potent secretagogue, amplifying the inflammatory response.[5] By inhibiting HNE, Freselestat is designed to mitigate tissue destruction and reduce inflammation.



Preclinical Efficacy

Freselestat has demonstrated significant efficacy in animal models of inflammatory diseases, particularly those affecting the lungs and the colon.

Human Neutrophil Elastase-Induced Emphysema in Rats

In a well-established rat model of pulmonary emphysema induced by human neutrophil elastase (HNE), orally administered Freselestat showed dose-dependent protective effects against both acute lung injury and the chronic development of emphysema.[6][7]

Key Findings:

- Acute Lung Injury (6 hours post-HNE): Freselestat significantly attenuated the HNE-induced increases in inflammatory markers in the bronchoalveolar lavage fluid (BALF), including neutrophil count, hemoglobin concentration, and myeloperoxidase (MPO) activity.[6][7]
- Chronic Emphysematous Changes (8 weeks post-HNE): Chronic administration of
 Freselestat prevented the pathological changes associated with emphysema, including lung
 hyperinflation and degradation of elastic recoil.[6][7] This was evidenced by the significant
 attenuation of increases in functional residual capacity (FRC), total lung capacity (TLC), lung
 compliance, and the mean linear intercept.[6][7]

Table 1: Effects of Freselestat on Acute Lung Injury Markers in a Rat Model of HNE-Induced Emphysema



Treatment Group	Neutrophil Count (x10^4/mL)	Hemoglobin (µg/mL)	MPO Activity (U/g tissue)
Control (Saline)	0.5 ± 0.1	1.0 ± 0.2	0.1 ± 0.0
HNE	25.6 ± 3.4	15.3 ± 2.1	2.5 ± 0.3
HNE + Freselestat (10 mg/kg)	15.2 ± 2.1	8.1 ± 1.5	1.4 ± 0.2
HNE + Freselestat (100 mg/kg)	5.8 ± 1.2	3.2 ± 0.8	0.6 ± 0.1
*p < 0.05 compared to HNE group. Data are presented as mean ± SEM.			

Table 2: Effects of Freselestat on Lung Function and Histology in a Rat Model of HNE-Induced Emphysema (8 weeks)



Treatment Group	FRC (mL)	TLC (mL)	Lung Compliance (mL/cmH2O)	Mean Linear Intercept (µm)
Control (Saline)	2.5 ± 0.1	10.2 ± 0.3	0.5 ± 0.0	55.4 ± 1.2
HNE	4.2 ± 0.2	13.5 ± 0.4	0.9 ± 0.1	85.2 ± 2.5
HNE + Freselestat (10 mg/kg)	3.4 ± 0.2	12.1 ± 0.3	0.7 ± 0.1	70.1 ± 2.1
HNE + Freselestat (100 mg/kg)	2.8 ± 0.1	10.8 ± 0.3	0.6 ± 0.0	60.3 ± 1.5
*p < 0.05 compared to HNE group. Data are presented as				

Acetic Acid-Induced Colitis in Syrian Hamsters

Freselestat also demonstrated therapeutic efficacy in a hamster model of inflammatory bowel disease.[8] Both oral and subcutaneous administration of Freselestat significantly ameliorated the colonic inflammation induced by acetic acid.

Key Findings:

mean ± SEM.

- Freselestat treatment led to a significant reduction in the ulcer area in the colon.[8]
- A decrease in the hemoglobin level in the colonic lumen, indicative of reduced bleeding, was observed.[8]
- Neutrophil elastase activity in the colonic lumen was significantly inhibited by Freselestat.[8]
- Interestingly, while Freselestat reduced the signs of inflammation and tissue damage, it did not significantly affect the tissue myeloperoxidase (MPO) activity, suggesting a specific effect



on the enzymatic activity of NE rather than on neutrophil infiltration itself in this model.[8]

Table 3: Effects of Freselestat on Acetic Acid-Induced Colitis in Syrian Hamsters

Treatment Group	Ulcer Area (mm²)	Hemoglobin (µg/mL)	NE Activity (U/mL)
Normal Control	0	10.5 ± 2.1	0.2 ± 0.0
Colitis Control	150.2 ± 20.5	150.6 ± 25.3	2.5 ± 0.4
Colitis + Freselestat (30 mg/kg, p.o.)	65.3 ± 15.2	70.2 ± 18.1	1.1 ± 0.2
Colitis + Freselestat (100 mg/kg, s.c.)	50.1 ± 12.8	55.8 ± 15.4	0.8 ± 0.1
*p < 0.05 compared to Colitis Control group.			

Data are presented as

mean ± SEM.

Pharmacokinetics

Pharmacokinetic studies in Syrian hamsters have provided initial insights into the absorption and exposure of Freselestat following oral and subcutaneous administration.

Table 4: Pharmacokinetic Parameters of Freselestat in Syrian Hamsters



Route of Administration	Dose (mg/kg)	Cmax (µg/mL)	Tmax (hr)	AUC (0-24h) (μg·h/mL)
Oral	10	~0.5	~2	2.8
Oral	30	~1.2	~2	9.5
Subcutaneous	1000	~1.5	~4	11.2

*Cmax and Tmax

values are

estimated from

the

pharmacokinetic

profile graph.

AUC values are

as reported.[9]

Experimental Protocols HNE-Induced Emphysema in Rats

- Animal Model: Young male Wistar rats were used.[6][7]
- Induction of Emphysema: Human neutrophil elastase (HNE) at a dose of 200 U was administered intratracheally using a microsprayer to induce lung injury.[6][7]
- Drug Administration: Freselestat was suspended in 0.5% carboxymethyl-cellulose and administered orally one hour before the HNE application.[6][7]
- Assessment of Acute Lung Injury: Six hours after HNE administration, bronchoalveolar lavage was performed to measure neutrophil counts and hemoglobin concentration. Lung tissue was collected for the measurement of myeloperoxidase activity.[6][7]
- Assessment of Chronic Emphysema: Eight weeks after HNE administration, lung function parameters (FRC, TLC, and lung compliance) were measured. The lungs were then fixed for histological analysis to determine the mean linear intercept.[6][7]

Acetic Acid-Induced Colitis in Hamsters

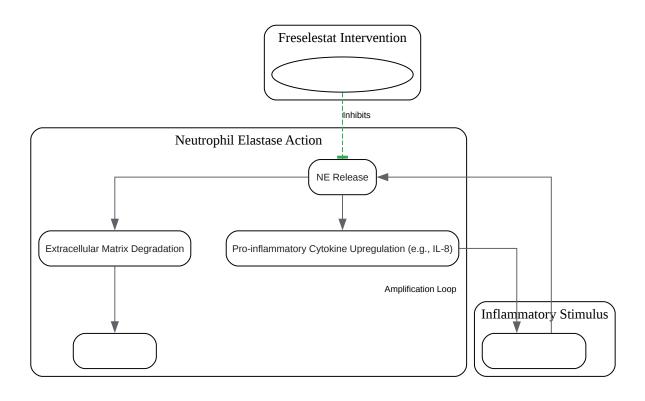


- Animal Model: Syrian hamsters were used.
- Induction of Colitis: Colitis was induced by the intracolonic administration of 1% acetic acid.
- Drug Administration: Freselestat was administered either orally or subcutaneously. For the oral treatment, it was given at 18 and 1 hour before and 6 hours after the induction of colitis.
- Efficacy Evaluation: 24 hours after colitis induction, the colons were excised. The ulcer area
 was measured, and the colonic contents were collected to determine hemoglobin levels and
 neutrophil elastase activity.

Signaling Pathways and Experimental Workflows

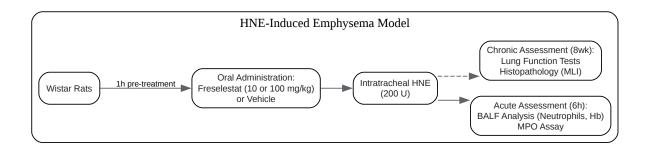
The inhibitory action of Freselestat on neutrophil elastase interrupts a cascade of inflammatory events. The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the preclinical studies.





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Caption: Mechanism of action of Freselestat in inhibiting the inflammatory cascade.



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Caption: Experimental workflow for the rat model of HNE-induced emphysema.

Toxicology and Safety

While the efficacy of Freselestat has been demonstrated in preclinical models, a comprehensive public record of its formal preclinical safety and toxicology studies is not readily available. One review article has mentioned a potential for deleterious effects on liver function for ONO-6818, though this was not from a primary toxicology report.[3] As with any drug development program, a full battery of toxicology and safety pharmacology studies would be required to support clinical progression.

Conclusion

The preclinical data for Freselestat (ONO-6818) quarterhydrate strongly support its potential as a therapeutic agent for inflammatory diseases driven by neutrophil elastase. Its oral bioavailability and demonstrated efficacy in robust animal models of emphysema and colitis highlight its promise. Further investigation into its comprehensive safety profile and pharmacokinetics in other species will be crucial for its continued development and potential translation to the clinic. The targeted mechanism of action, inhibiting a key driver of tissue damage and inflammation, offers a compelling rationale for its use in patient populations with a high unmet medical need.

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